Benzofuran-6-amine;2,2,2-trifluoroacetic acid
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Overview
Description
Benzofuran-6-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of benzofuran and trifluoroacetic acid Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including benzofuran-6-amine, typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-6-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinone derivatives, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzofuran-6-amine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzofuran-6-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Indole: Contains a fused benzene and pyrrole ring, similar in structure to benzofuran.
Coumarin: Contains a fused benzene and α-pyrone ring, often used in medicinal chemistry.
Uniqueness
Benzofuran-6-amine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-benzofuran-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7NO.C2HF3O2/c9-7-2-1-6-3-4-10-8(6)5-7;3-2(4,5)1(6)7/h1-5H,9H2;(H,6,7) |
InChI Key |
NAHWDFDZHOZQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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